molecular formula C16H14O2 B13018784 Benzyl 4-vinylbenzoate

Benzyl 4-vinylbenzoate

Cat. No.: B13018784
M. Wt: 238.28 g/mol
InChI Key: XEHGVUBSXASRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-vinylbenzoate is an organic compound that belongs to the ester class of chemicals. It is derived from the esterification of benzyl alcohol and 4-vinylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 4-vinylbenzoate can be synthesized through the esterification reaction between benzyl alcohol and 4-vinylbenzoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-vinylbenzoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Benzyl alcohol and 4-vinylbenzyl alcohol.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Benzyl 4-vinylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzyl 4-vinylbenzoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to participate in diverse chemical reactions. The ester group can undergo hydrolysis, releasing benzyl alcohol and 4-vinylbenzoic acid, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylbenzoic acid: A precursor in the synthesis of benzyl 4-vinylbenzoate.

    Benzyl benzoate: Shares the benzyl ester structure but lacks the vinyl group.

    Vinyl benzoate: Contains the vinyl group but lacks the benzyl ester structure.

Uniqueness

This compound is unique due to the presence of both the benzyl ester and vinyl functional groups

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

benzyl 4-ethenylbenzoate

InChI

InChI=1S/C16H14O2/c1-2-13-8-10-15(11-9-13)16(17)18-12-14-6-4-3-5-7-14/h2-11H,1,12H2

InChI Key

XEHGVUBSXASRDK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.